molecular formula C12H12ClN3S B11359994 N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine

N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine

Cat. No.: B11359994
M. Wt: 265.76 g/mol
InChI Key: SKACJVVRKDDLLJ-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a chlorophenyl group, a methyl group, and a methylsulfanyl group attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine typically involves the condensation of 4-chloroaniline with 2,6-dimethylthiopyrimidine under specific reaction conditions. The process may include the use of catalysts and solvents to facilitate the reaction and improve yield. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher efficiency and yield. This could include continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder, hydrochloric acid.

    Substitution: Amines, thiols, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-6-methyl-2-(methylsulfanyl)-4-pyrimidinamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C12H12ClN3S

Molecular Weight

265.76 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-methyl-2-methylsulfanylpyrimidin-4-amine

InChI

InChI=1S/C12H12ClN3S/c1-8-7-11(16-12(14-8)17-2)15-10-5-3-9(13)4-6-10/h3-7H,1-2H3,(H,14,15,16)

InChI Key

SKACJVVRKDDLLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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